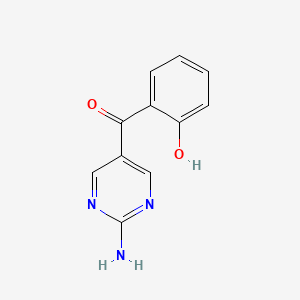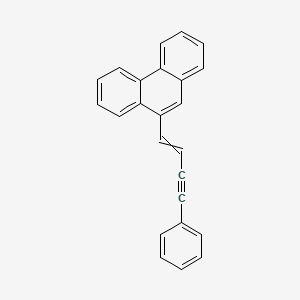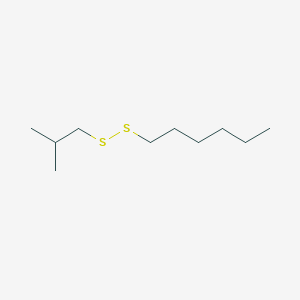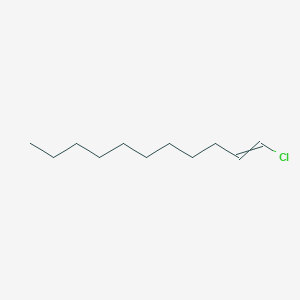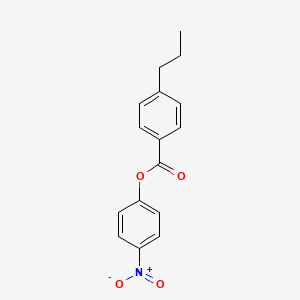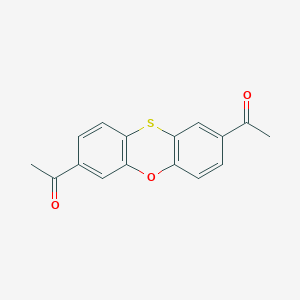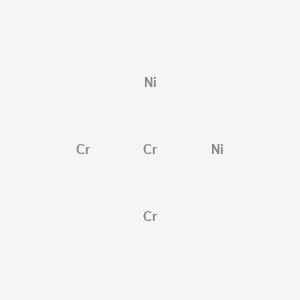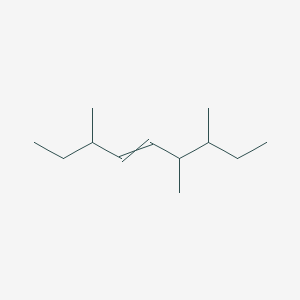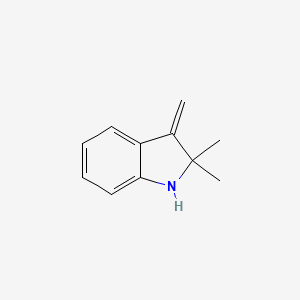
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organoboron compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The boronic ester moiety in this compound allows it to participate in a variety of chemical reactions, making it a useful building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid with a diol. One common method is the reaction of hexylboronic acid with isopropyl glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to drive the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Hexanol and isopropanol.
Reduction: Hexylboronic acid and isopropylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: Another boronic ester with similar reactivity but different steric properties.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.
Catecholborane: A boronic ester with a different diol component, leading to different reactivity and stability.
Uniqueness
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific combination of hexyl and isopropyl groups, which provide a balance of hydrophobicity and steric hindrance. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective.
Propriétés
Numéro CAS |
66128-17-4 |
|---|---|
Formule moléculaire |
C12H25BO2 |
Poids moléculaire |
212.14 g/mol |
Nom IUPAC |
5-hexyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO2/c1-4-5-6-7-8-12-9-14-13(11(2)3)15-10-12/h11-12H,4-10H2,1-3H3 |
Clé InChI |
IMVUHVPKVVLYAA-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)CCCCCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
